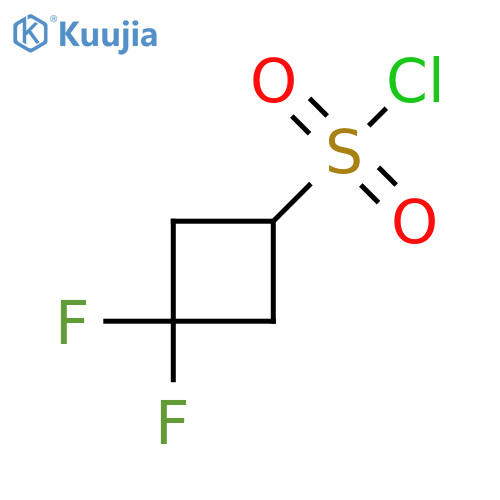Cas no 1310729-90-8 (3,3-Difluorocyclobutane-1-sulfonyl chloride)
3,3-ジフルオロシクロブタン-1-スルホニルクロリドは、高反応性のスルホニルクロリド化合物であり、医薬品や農薬中間体としての応用が期待される。特徴として、シクロブタン骨格に2つのフッ素原子が導入された構造を持ち、高い電子求引性と立体障害のバランスが良い。このため、求核置換反応やカップリング反応において優れた反応性を示す。また、フッ素原子の導入により代謝安定性が向上し、生体適合性材料への応用も可能。有機合成化学において、新規複素環化合物や機能性材料の構築に有用なビルディングブロックとして注目されている。

1310729-90-8 structure
商品名:3,3-Difluorocyclobutane-1-sulfonyl chloride
3,3-Difluorocyclobutane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,3-difluorocyclobutane-1-sulfonyl chloride
- Cyclobutanesulfonylchloride,3,3-difluoro-
- QXYNIWCYMQIZBV-UHFFFAOYSA-N
- 3,3-Difluorocyclobutane-1-sulfonyl chloride
-
- インチ: 1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2
- InChIKey: QXYNIWCYMQIZBV-UHFFFAOYSA-N
- ほほえんだ: ClS(C1CC(C1)(F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 189.9666846g/mol
- どういたいしつりょう: 189.9666846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5
- 疎水性パラメータ計算基準値(XlogP): 1.6
3,3-Difluorocyclobutane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1653195-0.5g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 0.5g |
$1002.0 | 2023-05-26 | |
| Enamine | EN300-1653195-2.5g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 2.5g |
$2520.0 | 2023-05-26 | |
| Enamine | EN300-1653195-10.0g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 10g |
$5528.0 | 2023-05-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686844-5g |
3,3-Difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 98% | 5g |
¥29011 | 2023-04-15 | |
| Enamine | EN300-1653195-5000mg |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95.0% | 5000mg |
$3728.0 | 2023-09-21 | |
| Enamine | EN300-1653195-250mg |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95.0% | 250mg |
$637.0 | 2023-09-21 | |
| 1PlusChem | 1P01DVOZ-250mg |
3,3-DIFLUOROCYCLOBUTANE-1-SULFONYL CHLORIDE |
1310729-90-8 | 95% | 250mg |
$760.00 | 2023-12-22 | |
| Enamine | EN300-1653195-1.0g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 1g |
$1286.0 | 2023-05-26 | |
| Enamine | EN300-1653195-0.1g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 0.1g |
$446.0 | 2023-05-26 | |
| Enamine | EN300-1653195-500mg |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95.0% | 500mg |
$1002.0 | 2023-09-21 |
3,3-Difluorocyclobutane-1-sulfonyl chloride 関連文献
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
1310729-90-8 (3,3-Difluorocyclobutane-1-sulfonyl chloride) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
